1H and 13C NMR spectrum analysis of 4-bromo-2-methyl-butyric acid
1H and 13C NMR spectrum analysis of 4-bromo-2-methyl-butyric acid
In-Depth Technical Guide: 1 H and 13 C NMR Spectrum Analysis of 4-Bromo-2-methylbutanoic Acid
Executive Summary
4-Bromo-2-methylbutanoic acid is a highly versatile, bifunctional aliphatic building block frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals . Featuring a terminal primary bromide, a carboxylic acid moiety, and a chiral center at the C2 position, this compound serves as an essential precursor for lactonization, alkylation, and esterification reactions.
Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming its identity, assessing purity, and tracking stereochemical integrity before downstream synthetic steps. This technical whitepaper provides an authoritative analysis of the 1 H and 13 C NMR spectra of 4-bromo-2-methylbutanoic acid, detailing the mechanistic causality behind its spectral features and outlining a self-validating analytical protocol.
Structural and Physicochemical Profiling
Before initiating NMR analysis, it is necessary to map the target molecule's structural framework to predict the chemical environments of its nuclei.
Table 1: Core Identifiers and Structural Information
| Parameter | Detail |
| Chemical Name | 4-Bromo-2-methylbutanoic acid |
| CAS Number | 64805-71-6 |
| Molecular Formula | C 5 H 9 BrO 2 |
| Molecular Weight | 181.03 g/mol |
| Structural Formula | HOOC(1)–CH(2)(CH 3 (5))–CH 2 (3)–CH 2 (4)–Br |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity spectral data, the following protocol outlines the optimal conditions for sample preparation and data acquisition. NMR spectroscopy relies on the intrinsic magnetic properties of specific atomic nuclei to reveal structural identity, requiring strict environmental controls to prevent signal artifacts .
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 15–20 mg of 4-bromo-2-methylbutanoic acid for 1 H NMR (or 50–70 mg for 13 C NMR) into a clean glass vial.
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl 3 is selected for its excellent solubilizing properties for halogenated aliphatic acids and its lack of interfering proton signals.
-
Transfer: Transfer the homogeneous solution into a standard 5 mm high-precision NMR tube using a clean glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom, which can distort the magnetic field homogeneity.
-
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 and shim the magnet (Z1, Z2, Z3) to achieve a sharp solvent peak.
-
Acquisition ( 1 H NMR): Acquire the 1 H spectrum using a standard single-pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 1.5 seconds, and acquire 16–32 scans to ensure a high signal-to-noise ratio.
-
Acquisition ( 13 C NMR): Acquire the 13 C spectrum using broadband proton decoupling (e.g., zgpg30). Set the spectral width to 220 ppm, relaxation delay to 2.0 seconds, and acquire a minimum of 512–1024 scans due to the low natural abundance (~1.1%) of the 13 C isotope.
-
Processing: Apply a standard exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) before Fourier transformation. Phase and baseline correct the spectra, referencing the TMS peak to exactly 0.00 ppm.
Figure 1: Step-by-step experimental workflow for NMR sample preparation and data acquisition.
1 H NMR Spectral Analysis & Mechanistic Causality
The 1 H NMR spectrum of 4-bromo-2-methylbutanoic acid is defined by the inductive effects of its functional groups and the stereochemical implications of its C2 chiral center. Spin-spin coupling between non-equivalent protons provides direct information concerning atomic connectivity .
Table 2: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )
| Proton | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |
| -COOH (H1) | ~11.0 - 11.5 | Broad singlet (br s) | 1H | N/A |
| C4-H 2 (-CH 2 Br) | 3.40 - 3.50 | Multiplet (m) | 2H | ~6.5 - 7.0 |
| C2-H (-CH-) | 2.60 - 2.75 | Sextet/Multiplet (m) | 1H | ~7.0 |
| C3-H 2 (-CH 2 -) | 1.85 - 2.30 | Two Multiplets (m) | 2H | Complex |
| C5-H 3 (-CH 3 ) | 1.20 - 1.30 | Doublet (d) | 3H | ~7.0 |
Mechanistic Causality & Insights:
-
Carboxylic Acid Proton (H1): The highly deshielded nature of the acidic proton pushes its resonance past 11 ppm. The peak is typically broad due to intermolecular hydrogen bonding and chemical exchange in the CDCl 3 solution.
-
Electronegativity & Deshielding at C4: The protons on C4 are directly adjacent to the highly electronegative bromine atom. Bromine withdraws electron density via the inductive effect (-I), deshielding the C4 protons and shifting their resonance downfield to ~3.45 ppm.
-
Diastereotopicity at C3 (Critical Insight): The C2 carbon is a chiral center, breaking the symmetry of the molecule. Consequently, the two protons on the adjacent C3 methylene group are diastereotopic. They exist in different magnetic environments and do not share the same chemical shift. This results in two distinct, complex multiplets spanning 1.85 to 2.30 ppm. They couple with each other (geminal coupling, 2J≈14 Hz) as well as with the C2 methine and C4 methylene protons.
-
C2 Methine Proton: Situated between a carbonyl group (-I and -M effects) and an alkyl chain, the C2 proton is moderately deshielded (~2.65 ppm). It couples with the C5 methyl group and the C3 diastereotopic protons, resulting in a complex multiplet.
13 C NMR Spectral Analysis & Mechanistic Causality
Carbon-13 NMR provides a direct map of the carbon skeleton. The chemical shifts are highly predictable based on the local electronic environment and hybridization states .
Table 3: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )
| Carbon | Chemical Shift ( δ , ppm) | Type | Causality/Environment |
| C1 (C=O) | ~181.5 | Quaternary | Highly deshielded by the electronegative oxygen atoms and sp 2 hybridization. |
| C2 (-CH-) | ~38.5 | Methine (CH) | Alpha to the carbonyl group; moderate deshielding. |
| C3 (-CH 2 -) | ~35.0 | Methylene (CH 2 ) | Beta to both the carbonyl and the bromine atom. |
| C4 (-CH 2 Br) | ~31.5 | Methylene (CH 2 ) | Directly attached to bromine. Subject to the "heavy atom effect". |
| C5 (-CH 3 ) | ~16.5 | Methyl (CH 3 ) | Aliphatic methyl group, shielded environment. |
Mechanistic Causality & Insights:
-
Carbonyl Resonance (C1): The sp 2 hybridized carbonyl carbon is heavily deshielded, appearing >180 ppm, which is characteristic of aliphatic carboxylic acids.
-
The "Heavy Atom Effect" at C4: In 13 C NMR, the attachment of a highly electronegative atom typically causes strong downfield shifts. However, bromine possesses a large, polarizable electron cloud. This introduces a diamagnetic shielding contribution known as the "heavy atom effect" (or halogen dependence). As a result, the C4 carbon resonates at ~31.5 ppm, which is significantly more shielded than one might expect if comparing strictly by electronegativity (e.g., an oxygen-bearing carbon typically resonates around 60 ppm).
2D NMR Validation (COSY, HSQC, HMBC)
To establish a self-validating analytical system, 1D NMR assignments must be corroborated using 2D correlation spectroscopy. This prevents misassignment of structurally similar aliphatic chains.
-
COSY (Correlation Spectroscopy): Confirms homonuclear ( 1 H- 1 H) connectivity. The C5 methyl doublet will show a cross-peak with the C2 methine multiplet. The C4 methylene protons will correlate strongly with the C3 diastereotopic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1 H- 13 C single-bond connections. This experiment will definitively link the two distinct diastereotopic proton multiplets at ~1.95 and ~2.25 ppm to the single C3 carbon resonance at ~35.0 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) 1 H- 13 C couplings. The C5 methyl protons will show a strong 3-bond correlation to the C1 carbonyl carbon, confirming the branching position at C2.
Figure 2: Key 2D NMR correlations (COSY, HSQC, HMBC) mapping the structural connectivity.
References
-
Bruker. "How NMR Works | NMR 101 | Spectroscopy." Bruker Educational Resources. URL:[Link]
-
Chemistry LibreTexts. "4.7: NMR Spectroscopy." Physical and Theoretical Chemistry Textbook Maps. URL:[Link]
-
PubChem. "Methyl 4-bromo-2-methylbutanoate (CID 11745547)." National Center for Biotechnology Information. URL:[Link]
